(R)-1-Benzyl-2-methylpiperazine hydrochloride
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Overview
Description
®-1-Benzyl-2-methylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Scientific Research Applications
®-1-Benzyl-2-methylpiperazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-2-methylpiperazine hydrochloride typically involves the reaction of benzyl chloride with 2-methylpiperazine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of ®-1-Benzyl-2-methylpiperazine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, continuous monitoring of reaction parameters, and efficient purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl-2-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of ®-1-Benzyl-2-methylpiperazine.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine compounds depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A structurally similar compound with a benzyl group attached to the piperazine ring.
2-Methylpiperazine: A compound with a methyl group attached to the piperazine ring.
N-Benzyl-2-methylpiperazine: Another similar compound with both benzyl and methyl groups attached to the piperazine ring.
Uniqueness
®-1-Benzyl-2-methylpiperazine hydrochloride is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
(2R)-1-benzyl-2-methylpiperazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3;1H/t11-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNGBJWPPPPFST-RFVHGSKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1588480-39-0 |
Source
|
Record name | Piperazine, 2-methyl-1-(phenylmethyl)-, hydrochloride (1:1), (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588480-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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